Cas no 69397-93-9 (5-Methoxy-N-methyl-2-nitrobenzenamine)
5-Methoxy-N-methyl-2-nitrobenzenamine Chemical and Physical Properties
Names and Identifiers
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- 5-Methoxy-N-methyl-2-nitrobenzenamine
- 5-Methoxy-N-methyl-2-nitroaniline
- Benzenamine,5-methoxy-N-methyl-2-nitro-
- 2-N-methylamino-4-methoxynitrobenzene
- 5-methoxy-2-nitro-N-methylaniline
- 5-Methoxy-N-methyl-2-nitro-anilin
- 5-methoxy-N-methyl-2-nitro-aniline
- N-(5-methoxy-2-nitrophenyl)-N-methylamine
- N-methyl-5-methoxy-2-nitroaniline
- OR1494
- DTXSID60219515
- AKOS015851716
- AS-40466
- FT-0687655
- EN300-306672
- YRBBCZYRHITZDJ-UHFFFAOYSA-N
- AM85876
- J-517706
- Benzenamine, 5-methoxy-N-methyl-2-nitro-
- MFCD05865077
- SCHEMBL487216
- 69397-93-9
- 5-METHOXY-N-METHYL-2-NITROBENZAMINE
- CS-0133805
- A866844
- SY317465
- (5-methoxy-2-nitro-phenyl)-methyl-amine
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- MDL: MFCD05865077
- Inchi: 1S/C8H10N2O3/c1-9-7-5-6(13-2)3-4-8(7)10(11)12/h3-5,9H,1-2H3
- InChI Key: YRBBCZYRHITZDJ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=C(C=1)NC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 182.06900
- Monoisotopic Mass: 182.069142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 67.1
Experimental Properties
- Color/Form: 。
- Density: 1.258
- Boiling Point: 346.3°C at 760 mmHg
- Flash Point: 163.3°C
- Refractive Index: 1.593
- PSA: 67.08000
- LogP: 2.24130
- Solubility: 。
5-Methoxy-N-methyl-2-nitrobenzenamine Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
5-Methoxy-N-methyl-2-nitrobenzenamine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
5-Methoxy-N-methyl-2-nitrobenzenamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093704-5g |
5-Methoxy-N-methyl-2-nitroaniline |
69397-93-9 | 95% | 5g |
£562.00 | 2022-03-01 | |
| Fluorochem | 093704-10g |
5-Methoxy-N-methyl-2-nitroaniline |
69397-93-9 | 95% | 10g |
£843.00 | 2022-03-01 | |
| Chemenu | CM279857-10g |
5-Methoxy-N-methyl-2-nitroaniline |
69397-93-9 | 95% | 10g |
$370 | 2021-06-16 | |
| Fluorochem | 093704-1g |
5-Methoxy-N-methyl-2-nitroaniline |
69397-93-9 | 95% | 1g |
£187.00 | 2022-03-01 | |
| Apollo Scientific | OR1494-1g |
5-Methoxy-N-methyl-2-nitroaniline |
69397-93-9 | 95% | 1g |
£84.00 | 2024-05-24 | |
| Apollo Scientific | OR1494-5g |
5-Methoxy-N-methyl-2-nitroaniline |
69397-93-9 | 95% | 5g |
£346.00 | 2024-05-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VY221-1g |
5-Methoxy-N-methyl-2-nitrobenzenamine |
69397-93-9 | 95% | 1g |
661.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VY221-50mg |
5-Methoxy-N-methyl-2-nitrobenzenamine |
69397-93-9 | 95% | 50mg |
73.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VY221-200mg |
5-Methoxy-N-methyl-2-nitrobenzenamine |
69397-93-9 | 95% | 200mg |
178.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30700-1g |
5-Methoxy-N-methyl-2-nitroaniline |
69397-93-9 | 95% | 1g |
¥182.0 | 2024-07-19 |
5-Methoxy-N-methyl-2-nitrobenzenamine Suppliers
5-Methoxy-N-methyl-2-nitrobenzenamine Related Literature
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1. Benzimidazole- and benzothiazole-quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1Jeffery J. Newsome,Marie A. Colucci,Mary Hassani,Howard D. Beall,Christopher J. Moody Org. Biomol. Chem. 2007 5 3665
Additional information on 5-Methoxy-N-methyl-2-nitrobenzenamine
5-Methoxy-N-methyl-2-nitrobenzenamine: A Comprehensive Overview
5-Methoxy-N-methyl-2-nitrobenzenamine (CAS No. 69397-93-9) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in advanced chemical synthesis and material engineering. The long-tail keywords such as "5-Methoxy-N-methyl-2-nitrobenzenamine synthesis", "properties of 5-Methoxy-N-methyl-2-nitrobenzenamine", and "applications of 5-Methoxy-N-methyl-2-nitrobenzenamine" highlight its importance in contemporary research.
The molecular structure of 5-Methoxy-N-methyl-2-nitrobenzenamine consists of a benzene ring substituted with three functional groups: a methoxy group (-OCH3) at the 5-position, a methylamino group (-NMe2) at the 1-position, and a nitro group (-NO2) at the 2-position. This arrangement imparts the compound with distinct electronic and steric properties, making it suitable for various chemical transformations. Recent studies have explored the role of these substituents in modulating the compound's reactivity and stability under different conditions.
One of the most notable aspects of 5-Methoxy-N-methyl-2-nitrobenzenamine is its versatility in synthetic chemistry. Researchers have demonstrated its utility as an intermediate in the synthesis of complex aromatic compounds, particularly those requiring precise control over substitution patterns. The long-tail keyword "synthesis pathways for 5-Methoxy-N-methyl-2-nitrobenzenamine" underscores the growing interest in optimizing its production methods to enhance efficiency and reduce costs.
Recent advancements in materials science have highlighted the potential of 5-Methoxy-N-methyl-2-nitrobenzenamine in creating novel materials with tailored properties. For instance, studies published in high-impact journals such as *Nature Materials* and *Advanced Materials* have shown that this compound can serve as a precursor for advanced polymers and nanomaterials. The ability to fine-tune its structure has opened new avenues for applications in electronics, optics, and biotechnology.
In terms of physical properties, 5-Methoxy-N-methyl-2-nitrobenzenamine exhibits a melting point of approximately 180°C and a boiling point around 340°C under standard conditions. Its solubility in common solvents like dichloromethane and ethanol makes it amenable to various laboratory techniques, including chromatography and spectroscopy. These properties are crucial for its role in both academic research and industrial applications.
The synthesis of 5-Methoxy-N-methyl-2-nitrobenzenamine typically involves a multi-step process that includes nitration, methylation, and amidation reactions. Recent breakthroughs have focused on developing environmentally friendly methods to synthesize this compound, aligning with global sustainability goals. The use of catalytic systems and green chemistry principles has significantly improved the yield and reduced waste generation during production.
One area where 5-Methoxy-N-methyl-2-nitrobenzenamine has shown immense promise is in drug discovery. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable tool for designing novel pharmaceutical agents. Researchers are actively exploring its potential as a lead compound for treating various diseases, including cancer and neurodegenerative disorders.
In conclusion, 5-Methoxy-N-methyl-2-nitrobenzenamine (CAS No. 69397-93-9) stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its structural features, coupled with recent advancements in synthesis and application techniques, position it as a key player in future scientific innovations.
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